molecular formula C11H20N4O2 B1479102 9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2098124-00-4

9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No. B1479102
CAS RN: 2098124-00-4
M. Wt: 240.3 g/mol
InChI Key: KBVSDTVTCJHEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol (AEA-OAS) is a synthetic organic compound that has been used in various scientific studies. It has been used to study the mechanism of action of drugs, biochemical and physiological effects, and for laboratory experiments.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Spirocyclic compounds, including 1-oxa-9-azaspiro[5.5]undecane derivatives, represent challenging targets for chemical synthesis due to their novel skeletons and significant biological activities. Synthetic strategies for these compounds have been extensively explored to develop novel methodologies and understand their chemical properties better. For instance, the Prins cascade cyclization process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the versatility of spirocyclic compounds in synthetic organic chemistry (Reddy et al., 2014).

Biological Activities and Therapeutic Potentials

Spirocyclic derivatives have been investigated for their biological activities and potential as therapeutic agents. For example, spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds have been explored as soluble epoxide hydrolase (sEH) inhibitors, showing remarkable properties such as good solubility, low lipophilicity, and excellent oral bioavailability in mice. This research underscores the therapeutic potential of spirocyclic compounds in treating cardiovascular diseases, inflammation, and pain (Lukin et al., 2018).

Drug Discovery and Development

The exploration of spirocyclic derivatives in drug discovery has led to the identification of novel antibacterial agents. Research on spirocyclic derivatives of ciprofloxacin against various bacterial strains demonstrates the narrow yet potent antibacterial spectrum of these compounds, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, highlighting their potential in addressing specific bacterial infections (Lukin et al., 2022).

properties

IUPAC Name

9-(2-azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c12-14-13-4-7-15-5-2-11(3-6-15)9-10(16)1-8-17-11/h10,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVSDTVTCJHEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CCN=[N+]=[N-])CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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